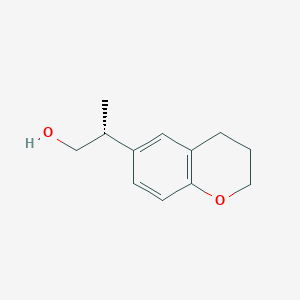
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol, also known as Chromanol 293B, is a chemical compound that has been widely used in scientific research. It is a selective blocker of the slow delayed rectifier potassium current (I_Ks) and has been used to study the role of this current in cardiac repolarization.
作用機序
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B selectively blocks I_Ks by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, leading to a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. This mechanism has been extensively studied and has provided valuable insights into the role of I_Ks in cardiac repolarization.
Biochemical and Physiological Effects:
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been shown to have minimal effects on other potassium currents and ion channels, making it a selective blocker of I_Ks. It has been shown to prolong the action potential duration and increase the QT interval on the electrocardiogram. (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has also been shown to have antiarrhythmic effects and to reduce the incidence of ventricular fibrillation in animal models.
実験室実験の利点と制限
The advantages of using (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in lab experiments include its selectivity for I_Ks, its ability to prolong the action potential duration and increase the QT interval, and its antiarrhythmic effects. However, (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has some limitations, including its potential off-target effects on other potassium currents and ion channels, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in scientific research. One direction is the development of new drugs that selectively target I_Ks for the treatment of arrhythmias. Another direction is the study of the role of I_Ks in other physiological processes, such as insulin secretion and neuronal excitability. (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B may also be useful in the development of new tools for the study of ion channel function and drug discovery.
合成法
The synthesis of (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B involves the reaction of 3,4-dihydro-2H-pyran-2-one with (R)-(-)-1-(1-naphthyl)ethylamine. The resulting intermediate is then reacted with 4-chlorobutyryl chloride to yield (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B. The synthesis has been optimized to yield high purity and high yield of (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B.
科学的研究の応用
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been widely used in scientific research to study the role of I_Ks in cardiac repolarization. It has been shown to selectively block I_Ks without affecting other potassium currents, making it a valuable tool for studying the role of I_Ks in cardiac electrophysiology. (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has also been used to study the effects of I_Ks on cardiac arrhythmias and to develop new drugs for the treatment of arrhythmias.
特性
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9,13H,2-3,6,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISOPUFNYVSRA-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B2759471.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759472.png)
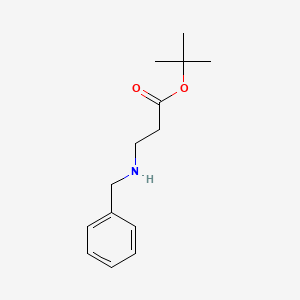
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2759476.png)
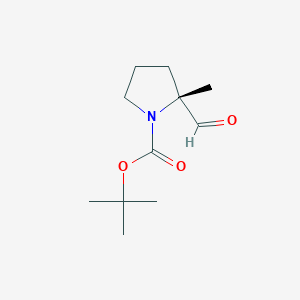
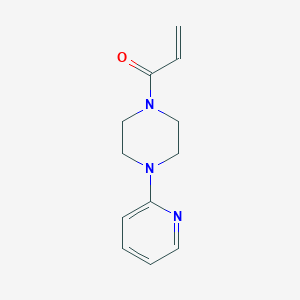


![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide](/img/structure/B2759486.png)
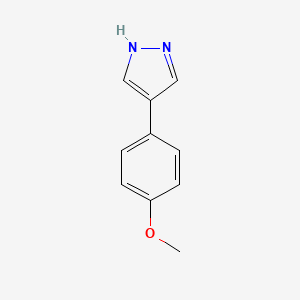
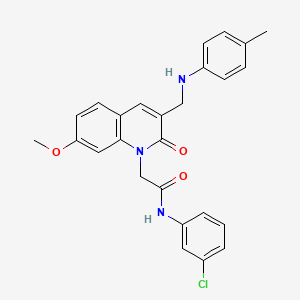
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2759491.png)
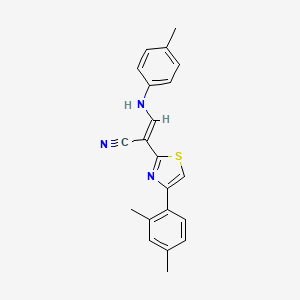
![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2759493.png)